![molecular formula C22H18N4O5S B2425163 3-(1,3-Benzodioxol-5-yl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine CAS No. 1111316-53-0](/img/structure/B2425163.png)
3-(1,3-Benzodioxol-5-yl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a benzodioxole, an oxadiazole, and a pyridazine ring. These types of compounds are often found in pharmaceuticals and other biologically active substances .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple ring structures and functional groups. The benzodioxole, oxadiazole, and pyridazine rings would contribute significantly to the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the various functional groups present. For example, the presence of the sulfanyl group could potentially make the compound more polar and increase its solubility in water .Scientific Research Applications
Synthesis and Biological Evaluation
- A related compound involving 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol was synthesized and assessed for antimicrobial, antioxidant, and antitubercular activities. Compounds in this category showed a range of activities, with certain derivatives displaying potent antitubercular results (Fathima et al., 2021).
Preliminary Biological Evaluation of Derivatives
- Novel derivatives including pyrazolyl-pyridazine moiety with various heterocyclic rings were synthesized. Preliminary screening showed pronounced plant growth stimulant activity, with some compounds selected for deeper studies (Yengoyan et al., 2018).
Antiviral Activity Studies
- Heterocyclic systems bearing a pyrazolyl group were prepared and evaluated for antiviral activity against viruses like HAV and HSV-1. Some compounds in this class exhibited promising activities (Hashem et al., 2007).
Antimicrobial and Antitubercular Activity
- A series of compounds similar in structure, involving 1,3,4-oxadiazoles, were synthesized and evaluated for antimicrobial and antimycobacterial activities. Certain analogs also showed promising antitubercular activity (Patel et al., 2013).
Potential Antiviral Agents
- Synthesis of 1,3,4-oxadiazole derivatives aimed at producing compounds with potential antiviral activity. Some derivatives exhibited effective action against various viruses, highlighting the antiviral potential of this class of compounds (Albratty et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-[[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylmethyl]-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S/c1-27-15-7-14(8-16(10-15)28-2)22-23-20(31-26-22)11-32-21-6-4-17(24-25-21)13-3-5-18-19(9-13)30-12-29-18/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCJNLVZWBVZMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC5=C(C=C4)OCO5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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